molecular formula C35H56O9 B225631 Cauloside B CAS No. 12672-43-4

Cauloside B

Cat. No. B225631
CAS RN: 12672-43-4
M. Wt: 620.8 g/mol
InChI Key: FCPRBNDLDDAHLC-PWEBOEAPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cauloside B is a natural compound that is found in several plants, including Cimicifuga foetida and Cimicifuga heracleifolia. It is a triterpenoid saponin that has been studied for its various biological activities. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties.

Scientific Research Applications

Triterpene Glycosides and Chemical Structure

Cauloside B, identified as a triterpene glycoside, has been isolated from plants like Caulophyllum robustum. It is structurally characterized as hederagenin 3-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranoside (Chetyrina & Kalinovskii, 1979). This compound belongs to a group of natural products known for their diverse biological activities.

Metabolic Pathways and Pharmacological Properties

Studies on Caulophyllum robustum, which contains this compound, reveal its significant pharmacological properties like anti-inflammatory, immunomodulatory, and anti-tumor effects. Research has also focused on understanding the metabolic pathways and products of this compound in biological systems, such as in rat models (Lü et al., 2019).

Biological Activity and Cellular Interactions

This compound, as part of the broader cauloside family, shows various biological activities. For instance, cauloside C, closely related to this compound, demonstrates effects like cytotoxicity on sea urchin eggs and embryos, inhibition of macromolecular synthesis, and altered cellular transport mechanisms (Likhatskaya et al., 1996).

Spectrum-Effect Relationships and Anti-Inflammatory Effects

The spectrum-effect relationships between chemical fingerprints of Caulophyllum robustum extracts (including this compound) and their anti-inflammatory effects have been studied. This research helps in understanding how compounds like this compound contribute to the overall medicinal efficacy of the plant (Lü et al., 2017).

Effect on Biosynthesis in Yeast Cells

This compound, as part of the cauloside group, has been studied for its effect on biosynthesis processes in yeast cells. These glycosides have shown to influence the biosynthesis of sterols and fatty acids, indicating their potential biochemical significance (Anisimov et al., 1978).

Growth-Regulating Effects on Plant Seedlings

The growth-regulating effects of cauloside glycosides, including this compound, on plant seedlings have been investigated, showing that these compounds can influence plant growth at varying concentrations (Anisimov & Chaikina, 2015).

properties

CAS RN

12672-43-4

Molecular Formula

C35H56O9

Molecular Weight

620.8 g/mol

IUPAC Name

(4aR,5R,6aR,6aS,6bR,9R,10S,12aR,14bS)-5-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C35H56O9/c1-30(2)13-14-35(29(41)42)20(15-30)19-7-8-23-31(3)11-10-25(44-28-27(40)26(39)21(37)17-43-28)32(4,18-36)22(31)9-12-33(23,5)34(19,6)16-24(35)38/h7,20-28,36-40H,8-18H2,1-6H3,(H,41,42)/t20-,21-,22?,23+,24+,25-,26-,27+,28-,31-,32-,33+,34+,35+/m0/s1

InChI Key

FCPRBNDLDDAHLC-PWEBOEAPSA-N

Isomeric SMILES

C[C@]12CC[C@@H]([C@@](C1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O

SMILES

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(CO6)O)O)O)C)C(=O)O)C

Canonical SMILES

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(CO6)O)O)O)C)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.